Cas no 1155641-84-1 (3-(2-Fluorophenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one)
![3-(2-Fluorophenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one structure](https://ja.kuujia.com/scimg/cas/1155641-84-1x500.png)
3-(2-Fluorophenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- STL080816
- AKOS005712052
- 3-(2-fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
- 3-(2-fluorophenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one
- BS-5027
- AKOS005886665
- 1155641-84-1
- 3-(2-fluorophenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
- CS-0335231
- 3-(2-Fluorophenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one
-
- インチ: 1S/C12H7FN2OS2/c13-7-3-1-2-4-9(7)15-11(16)10-8(5-6-18-10)14-12(15)17/h1-6H,(H,14,17)
- InChIKey: MZVNLQYSFNPFFF-UHFFFAOYSA-N
- ほほえんだ: S1C=CC2=C1C(N(C(N2)=S)C1C=CC=CC=1F)=O
計算された属性
- せいみつぶんしりょう: 277.99838336g/mol
- どういたいしつりょう: 277.99838336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 379
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 92.7Ų
3-(2-Fluorophenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405901-1g |
3-(2-Fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one |
1155641-84-1 | 95% | 1g |
¥2872.00 | 2024-08-09 |
3-(2-Fluorophenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one 関連文献
-
1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
-
Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
3-(2-Fluorophenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-oneに関する追加情報
Comprehensive Overview of 3-(2-Fluorophenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS No. 1155641-84-1)
3-(2-Fluorophenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS No. 1155641-84-1) is a heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This molecule features a thieno[3,2-d]pyrimidin-4-one core, which is a privileged scaffold in drug discovery due to its diverse biological activities. The presence of a 2-fluorophenyl substituent and a sulfanylidene group further enhances its potential applications, making it a subject of interest for researchers exploring novel therapeutic agents and functional materials.
The structural uniqueness of 3-(2-Fluorophenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one lies in its fused ring system, which combines a thiophene and a pyrimidine moiety. This combination is known to impart stability and bioactivity, often leading to compounds with promising pharmacological profiles. Recent studies have highlighted the role of such thienopyrimidine derivatives in modulating enzyme activity and receptor interactions, particularly in the context of kinase inhibition and anti-inflammatory effects. Researchers are actively investigating its potential in addressing unmet medical needs, such as neurodegenerative diseases and cancer.
In addition to its pharmaceutical relevance, CAS No. 1155641-84-1 is also being explored in the field of organic electronics. The fluorophenyl group contributes to the compound's electronic properties, making it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs). The sulfanylidene functionality can further influence charge transport characteristics, which is a critical factor in the development of next-generation optoelectronic devices. This dual applicability in both life sciences and materials science underscores the versatility of this compound.
From a synthetic chemistry perspective, the preparation of 3-(2-Fluorophenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one involves multi-step reactions, often starting from commercially available 2-aminothiophene-3-carboxylates. Key steps include cyclocondensation with appropriate reagents to form the pyrimidine ring, followed by fluorophenyl incorporation and sulfur functionalization. Optimization of these synthetic routes is a focal point for chemists aiming to improve yield and purity, which are essential for scaling up production for industrial applications.
The growing interest in CAS No. 1155641-84-1 is reflected in the increasing number of patent filings and academic publications. Searches for terms like "thieno[3,2-d]pyrimidin-4-one synthesis" and "fluorophenyl sulfanylidene derivatives" have surged, indicating a robust demand for knowledge about this compound. Furthermore, its potential as a bioisostere for other pharmacophores has sparked discussions in medicinal chemistry forums, where researchers debate its advantages over traditional scaffolds.
Environmental and safety considerations are also paramount when working with 3-(2-Fluorophenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one. While it is not classified as hazardous under current regulations, proper handling protocols are recommended to minimize exposure. The compound's stability under various conditions (e.g., pH, temperature) is an area of ongoing study, particularly for applications requiring long-term storage or deployment in harsh environments.
In summary, 3-(2-Fluorophenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS No. 1155641-84-1) represents a compelling case of how heterocyclic chemistry bridges multiple scientific disciplines. Its pharmacological potential, coupled with its optoelectronic properties, positions it as a molecule of high contemporary relevance. As research progresses, this compound is likely to feature prominently in innovations addressing global challenges in healthcare and sustainable technology.
1155641-84-1 (3-(2-Fluorophenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one) 関連製品
- 1805607-34-4(Methyl 2-(aminomethyl)-5-(difluoromethyl)-6-fluoropyridine-3-carboxylate)
- 1172547-72-6(N-(2-methoxy-5-methylphenyl)-2-5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-ylacetamide)
- 1805324-14-4(Ethyl 6-(difluoromethyl)-3-methylpyridine-2-acetate)
- 2757917-42-1(3-Cyclopropyl-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid)
- 191212-82-5(2-fluorohex-5-en-1-ol)
- 1341322-71-1(2-(2,4-Dimethylphenyl)-2,2-difluoroacetic acid)
- 1211020-15-3(methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate)
- 1396798-29-0(N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl-1-(4-chlorophenyl)cyclopentane-1-carboxamide)
- 14703-82-3(Benzenamine,3-methoxy-N,N-dimethyl-4-nitro-)
- 2228979-85-7(4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexylmethanamine)




